![molecular formula C13H12ClNO2S2 B5807354 O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, also known as CI-994, is a small molecule inhibitor that has shown potential in the treatment of various cancers. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-tumor effects by inducing cell cycle arrest, differentiation, and apoptosis.
Mécanisme D'action
The mechanism of action of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. By inhibiting HDACs, O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate promotes the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis. Additionally, O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to inhibit the activity of other enzymes, such as DNA methyltransferases and heat shock protein 90, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has also been found to modulate the immune system, promoting the differentiation and activation of immune cells that can target and kill cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate in lab experiments is its potency and specificity for HDAC inhibition. It has been found to be more potent than other HDAC inhibitors, such as vorinostat and romidepsin, and has a unique selectivity profile for different HDAC isoforms. However, one limitation of using O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate in lab experiments is its poor solubility in water, which can make it difficult to administer to cells or animals in vivo.
Orientations Futures
There are several future directions for the research and development of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate. One area of interest is the identification of biomarkers that can predict response to O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate treatment, which can help to select patients who are most likely to benefit from this therapy. Another direction is the optimization of the synthesis method to improve the yield and purity of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate, which can facilitate its use in clinical trials. Additionally, there is ongoing research to develop novel HDAC inhibitors that can overcome the limitations of current inhibitors, such as poor solubility and toxicity.
Méthodes De Synthèse
The synthesis of O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate involves the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with isopropylamine followed by the addition of thiourea. The resulting product is purified by crystallization to obtain O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate as a white solid. The overall yield of this synthesis is around 40%.
Applications De Recherche Scientifique
O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various cancers, including leukemia, lymphoma, breast cancer, and lung cancer. It has been shown to have potent anti-tumor effects both in vitro and in vivo, and has been found to synergize with other anti-cancer agents, such as chemotherapeutic drugs and radiation therapy.
Propriétés
IUPAC Name |
O-propan-2-yl N-(3-chloro-1-benzothiophene-2-carbonyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-7(2)17-13(18)15-12(16)11-10(14)8-5-3-4-6-9(8)19-11/h3-7H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJDSYKFLSKBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=S)NC(=O)C1=C(C2=CC=CC=C2S1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-benzo(B)thiophene-2-carbonyl)-thiocarbamic acid O-isopropyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

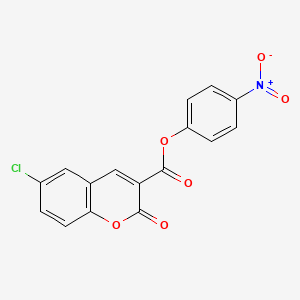
![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
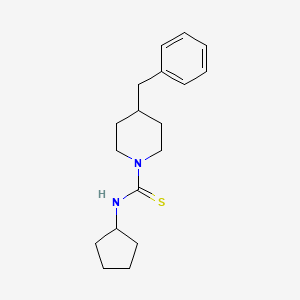

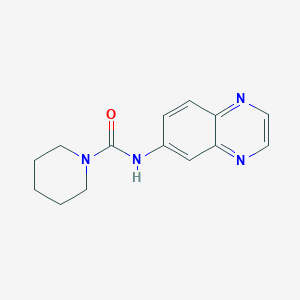
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
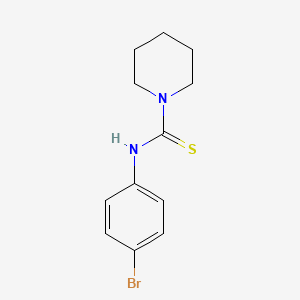
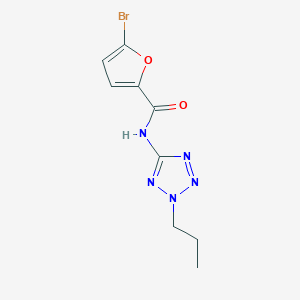

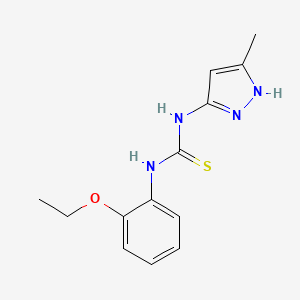
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)